molecular formula C8H6ClF3O B1486463 2-Chloro-4-(trifluoromethyl)benzyl alcohol CAS No. 56456-51-0

2-Chloro-4-(trifluoromethyl)benzyl alcohol

Cat. No.: B1486463
CAS No.: 56456-51-0
M. Wt: 210.58 g/mol
InChI Key: GMZPPTCATYZORA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H6ClF3O It is characterized by the presence of a chloro group, a trifluoromethyl group, and a benzyl alcohol moiety

Mechanism of Action

Target of Action

It is used as a pharmaceutical intermediate , suggesting it may be involved in the synthesis or modification of active pharmaceutical ingredients.

Mode of Action

It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary . This suggests that 2-Chloro-4-(trifluoromethyl)benzyl alcohol may interact with its targets through similar mechanisms.

Biochemical Pathways

It’s known that benzylic compounds can participate in various organic reactions, potentially affecting a wide range of biochemical pathways .

Pharmacokinetics

Its physicochemical properties suggest it has high gi absorption and is bbb permeant . These properties could impact its bioavailability and distribution within the body.

Result of Action

As a pharmaceutical intermediate , its effects would largely depend on the specific pharmaceutical compound it is used to synthesize or modify.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the compound is solid at ambient temperature , which could influence its stability and handling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethyl)benzyl alcohol typically involves the chlorination of 4-(trifluoromethyl)benzyl alcohol. One common method is the reaction of 4-(trifluoromethyl)benzyl alcohol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, resulting in the substitution of the hydroxyl group with a chlorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 2-Chloro-4-(trifluoromethyl)benzaldehyde or 2-Chloro-4-(trifluoromethyl)benzoic acid.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-(trifluoromethyl)benzyl alcohol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

2-Chloro-4-(trifluoromethyl)benzyl alcohol can be compared with other similar compounds, such as:

  • 4-Chloro-3-(trifluoromethyl)benzyl alcohol
  • 2-Chloro-5-(trifluoromethyl)benzyl alcohol
  • 4-(Trifluoromethyl)benzyl alcohol

These compounds share similar structural features but differ in the position of the chloro and trifluoromethyl groups. The unique arrangement of these groups in this compound contributes to its distinct chemical and physical properties, making it valuable for specific applications.

Properties

IUPAC Name

[2-chloro-4-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZPPTCATYZORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654246
Record name [2-Chloro-4-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56456-51-0
Record name 2-Chloro-4-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56456-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Chloro-4-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-(trifluoromethyl)benzyl alcohol
Reactant of Route 2
2-Chloro-4-(trifluoromethyl)benzyl alcohol
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-(trifluoromethyl)benzyl alcohol
Reactant of Route 4
2-Chloro-4-(trifluoromethyl)benzyl alcohol
Reactant of Route 5
2-Chloro-4-(trifluoromethyl)benzyl alcohol
Reactant of Route 6
2-Chloro-4-(trifluoromethyl)benzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.